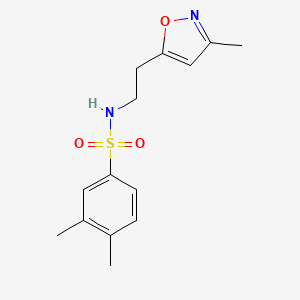

3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .Physical And Chemical Properties Analysis

Isoxazole derivatives can exhibit a wide range of physical and chemical properties depending on their specific structure. For example, some isoxazole derivatives can act as strong electron donor molecules and can be used for n-type doping .Applications De Recherche Scientifique

Photodynamic Therapy Applications

- A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing promising properties for photodynamic therapy, particularly in cancer treatment. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

- Alyar et al. (2019) synthesized Schiff bases from benzenesulfonamide derivatives, displaying enzyme inhibition activities. These compounds could act as inhibitors for cholesterol esterase, tyrosinase, and α-amylase, showing potential in treating related metabolic disorders (Alyar et al., 2019).

Photochemical Properties and Applications

- Research by Ortyl et al. (2002) involved methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials showed potential for applications requiring light-induced trans-cis isomerization, such as in smart materials and optical storage devices (Ortyl, Janik, & Kucharski, 2002).

Antimicrobial and Antifungal Activities

- González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, demonstrating the effect of the sulfonamide derivative on DNA binding, cleavage, and biological activity, including genotoxicity and anticancer activity. This indicates potential applications in developing new antimicrobial and anticancer agents (González-Álvarez et al., 2013).

UV Protection and Textile Applications

- Mohamed et al. (2020) designed and synthesized thiazole azo dyes containing sulfonamide moieties, which were applied to cotton fabrics. The treated fabrics exhibited enhanced dyeability, UV protection, and antibacterial properties, indicating the utility of sulfonamide derivatives in textile applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Mécanisme D'action

Target of Action

The compound 3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as 3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzene-1-sulfonamide, is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . .

Mode of Action

It is known that the biological activity of isoxazole derivatives can vary depending on the substitution of various groups on the isoxazole ring . Therefore, it can be inferred that the compound interacts with its targets in a manner that is influenced by its specific structural features.

Biochemical Pathways

Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by isoxazole derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

3,4-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-4-5-14(8-11(10)2)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXRVSVQPXDJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC(=NO2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)

![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)

![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)

![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)